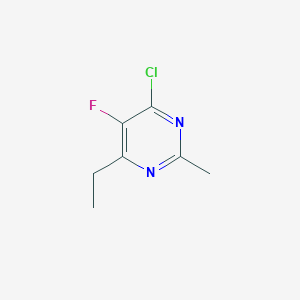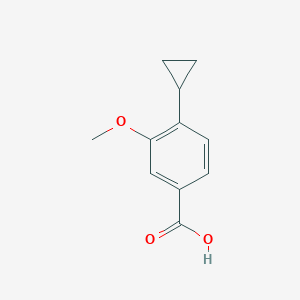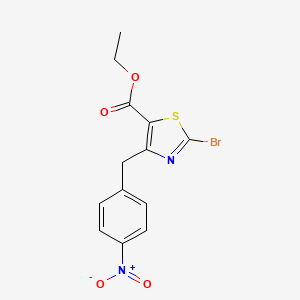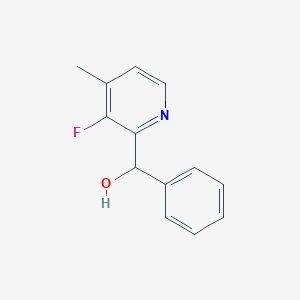
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid: . It belongs to the class of amino acids and derivatives.
Métodos De Preparación
Synthetic Routes: The synthetic route for this compound involves the following steps:
Protection of Fluorene Amine: The fluorene amine is protected by reacting it with an appropriate protecting group (such as methoxycarbonyl) to form the fluorene amine derivative.
Introduction of Cyclopentenyl Group: The protected fluorene amine is then reacted with cyclopentenyl bromide or another suitable cyclopentenyl derivative to introduce the cyclopentenyl group.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Substitution reactions may occur at the cyclopentenyl or fluorene moieties.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) can be used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions and the substituents present. Detailed analysis would require experimental data.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparación Con Compuestos Similares
While there are related compounds, the uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(cyclopent-2-en-1-yl)amino)propanoic acid lies in its specific combination of fluorene, cyclopentenyl, and amino acid moieties.
For similar compounds, consider (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid .
Propiedades
Fórmula molecular |
C23H23NO4 |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2-[cyclopent-2-en-1-yl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C23H23NO4/c1-15(22(25)26)24(16-8-2-3-9-16)23(27)28-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2,4-8,10-13,15-16,21H,3,9,14H2,1H3,(H,25,26) |
Clave InChI |
SLKPQZHHLWWSAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)N(C1CCC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)




![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)


![methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13080967.png)





